
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is a chemical compound with the molecular formula C6H16N2O2. It is an amine and alcohol, which means it contains both amino and hydroxyl functional groups. This compound is also known by several other names, including N-(2-Hydroxyethyl)ethylenediamine and N,N-bis(2-hydroxyethyl)ethylenediamine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol typically involves the reaction of ethylenediamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The compound can also be prepared by distilling the amine through a Vigreux column, followed by redistillation from solid sodium hydroxide and calcium hydride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol involves its ability to neutralize acids in exothermic reactions to form salts and water. This property makes it useful in various chemical processes where acid neutralization is required . The compound’s molecular targets and pathways include interactions with acidic compounds and participation in coordination chemistry with metal ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: This compound has a similar structure but lacks the additional hydroxyethyl group.
N-(2-Hydroxyethyl)ethylenediamine: Another similar compound with slight variations in its structure.
Uniqueness
2-((2-Aminoethyl)(2-((2-hydroxyethyl)amino)ethyl)amino)ethanol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions. This versatility makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
39701-29-6 |
|---|---|
Formule moléculaire |
C8H21N3O2 |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2-[2-[2-aminoethyl(2-hydroxyethyl)amino]ethylamino]ethanol |
InChI |
InChI=1S/C8H21N3O2/c9-1-4-11(6-8-13)5-2-10-3-7-12/h10,12-13H,1-9H2 |
Clé InChI |
DGZKNRWILMSAAJ-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCNCCO)CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


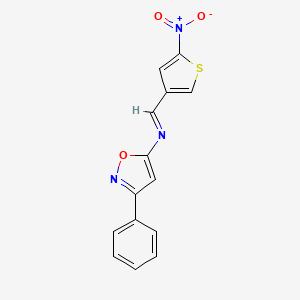
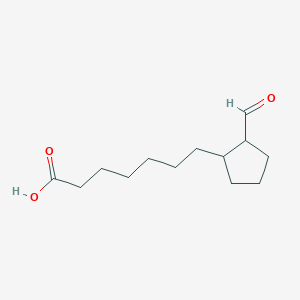



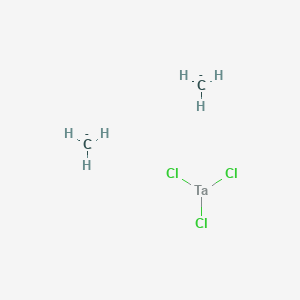
![1-[4-Chloro-6-methyl-2-pyrimidyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14669948.png)

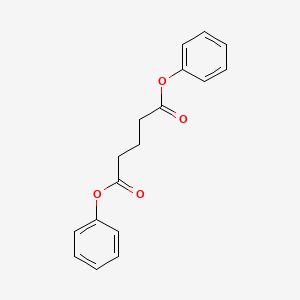
![N~1~,N~3~-Bis[4-(4-aminophenoxy)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14669974.png)
![Bicyclo[3.1.1]hept-3-en-2-ol, 2,6,6-trimethyl-](/img/structure/B14669980.png)
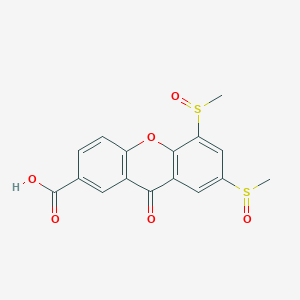

![Thieno[3,2-b]thiophene-2-carbonyl chloride, 3,5-dichloro-](/img/structure/B14669990.png)
